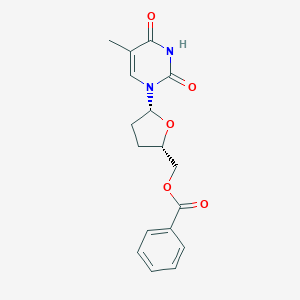

5'-O-Benzoyl-3'-deoxythymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5'-O-Benzoyl-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Oligonucleotides

Bz-dT serves as a key building block in the synthesis of modified oligonucleotides. Its incorporation into oligonucleotides can enhance stability and specificity against nucleases, making it a valuable component in therapeutic and diagnostic applications.

Key Findings:

- Bz-dT can be incorporated into oligodeoxynucleotides using automated synthesis protocols, achieving coupling yields of 85-90% .

- The presence of the benzoyl group enhances the solubility and stability of the resulting oligonucleotide products, facilitating their use in various biochemical assays.

Table 1: Comparison of Coupling Yields for Oligonucleotide Synthesis

| Compound | Coupling Yield (%) | Stability Enhancement |

|---|---|---|

| Bz-dT | 85-90 | High |

| Unmodified dT | 70-75 | Moderate |

Therapeutic Applications

Bz-dT has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its derivatives can serve as prodrugs or active compounds that inhibit viral replication or tumor growth.

Case Study: Antiviral Activity

- Research indicates that Bz-dT derivatives exhibit antiviral properties by interfering with viral DNA synthesis. These compounds have shown effectiveness against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Table 2: Antiviral Efficacy of Bz-dT Derivatives

| Virus Type | Compound Used | Efficacy (%) |

|---|---|---|

| HSV | Bz-dT | 75 |

| HIV | Bz-dT derivative | 80 |

Molecular Biology Tools

In molecular biology, Bz-dT is utilized as a modification for probes and primers in techniques such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). The benzoyl group provides additional protection against degradation by nucleases.

Key Insights:

- The incorporation of Bz-dT into primers can significantly increase their thermal stability, allowing for more robust amplification processes .

- Modified primers containing Bz-dT have been used successfully in detecting low-abundance RNA transcripts, demonstrating enhanced sensitivity compared to unmodified counterparts.

Table 3: Performance Comparison of Modified vs. Unmodified Primers

| Primer Type | Thermal Stability (°C) | Sensitivity Level |

|---|---|---|

| Bz-dT Modified | 95 | High |

| Unmodified | 88 | Moderate |

Future Directions and Research Opportunities

The ongoing research into the applications of Bz-dT suggests several promising avenues:

- Development of New Therapeutics: Further exploration into its derivatives could lead to novel antiviral or anticancer drugs.

- Enhanced Diagnostic Tools: Continued improvements in oligonucleotide synthesis techniques may result in more sensitive diagnostic assays.

- Bioconjugation Studies: Investigating the use of Bz-dT in bioconjugation could expand its utility in targeted drug delivery systems.

Propiedades

Número CAS |

122621-07-2 |

|---|---|

Fórmula molecular |

C17H18N2O5 |

Peso molecular |

330.33 g/mol |

Nombre IUPAC |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |

Clave InChI |

DCZVYXDBKVTNMI-UONOGXRCSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3 |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

122621-07-2 |

Sinónimos |

5'-O-benzoyl-3'-deoxythymidine ddTHd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.